

Application Notes and Protocols for Effective Incubator Disinfection Using Peracetic Acid

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Compound of Interest

Compound Name:	Persteril
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These application notes provide a comprehensive guide to utilizing peracetic acid (PAA) for the effective disinfection of laboratory incubators. Adherence to these protocols is crucial for maintaining aseptic conditions and ensuring the integrity of experimental outcomes.

Introduction to Peracetic Acid as a Disinfectant

Peracetic acid ($\text{CH}_3\text{CO}_3\text{H}$), also known as peroxyacetic acid, is a potent, broad-spectrum disinfectant with rapid action against a wide range of microorganisms, including bacteria, fungi, yeasts, and spores.[1][2] Its primary mode of action involves the denaturation of proteins and enzymes and the disruption of cell wall permeability through oxidation.[1][2] A significant advantage of PAA is its decomposition into environmentally benign products: acetic acid, water, and oxygen.[3] This property, combined with its effectiveness in the presence of organic matter, makes it a valuable tool for maintaining the sterile environment required in research and development laboratories.[1][2]

Quantitative Data on Peracetic Acid Efficacy

The effective concentration of peracetic acid for disinfection is contingent upon several factors, including the target microorganism, contact time, temperature, and the presence of organic soil. The following table summarizes key quantitative data from various studies on the efficacy of PAA.

PAA Concentration	Contact Time	Target Microorganism(s)	Efficacy (Log Reduction)	Conditions	Reference(s)
<100 ppm	<5 minutes	Gram-positive and Gram-negative bacteria, fungi, yeasts	-	-	[1]
200-500 ppm	-	Bacteria, fungi, yeasts in the presence of organic matter	-	Presence of organic matter	[1]
500-10,000 ppm (0.05-1%)	15 seconds - 30 minutes	Bacterial spores (in suspension)	-	-	[1]
0.2% (2000 ppm)	40 minutes	Bacillus atrophaeus spores	6-7 log	Stainless steel surface	[4]
150 ppm	-	E. coli, P. aeruginosa, E. hirae, S. aureus	Compliant with EN-13697	-	
75 ppm	-	Listeria monocytogenes, Salmonella typhimurium	Compliant with EN-13697	-	
400-1500 ppm	-	Viruses	Effective	-	

2.0 mL/m ³ of 5.8% PAA	60 minutes	Reovirus 3, MVM parvovirus, avian polyomavirus	9.0, 6.4, 7.65 log	Fogging in a 95 m ³ laboratory unit, ≥70% humidity	[5]
0.03% PAA	30 minutes	SARS-CoV-2	≥4 log	Dry fogging in a Class II A2 Biosafety Cabinet	[6]
1.0% PAA	-	Geobacillus stearothermo philus spores	6 log	Dry fogging in a Class II A2 Biosafety Cabinet	[6]

Experimental Protocol: Validation of Peracetic Acid Efficacy for Incubator Surface Disinfection

This protocol outlines a method to validate the sporicidal efficacy of a selected peracetic acid solution on incubator surfaces.

3.1. Materials

- Peracetic acid solution at the desired concentration (e.g., 0.2%)
- Spore suspension of a resistant bacterium (e.g., *Bacillus atrophaeus* ATCC 9372)
- Sterile stainless steel coupons (representative of incubator surfaces)
- Neutralizing broth (e.g., Dey-Engley neutralizing broth)
- Tryptic Soy Agar (TSA) plates
- Sterile water
- Pipettes and other sterile laboratory equipment

- Incubator set to the appropriate temperature for the test organism

3.2. Methodology

- Preparation of Spore Suspension: Prepare a standardized spore suspension of *B. atrophaeus* with a known concentration (e.g., 10^6 - 10^7 spores/mL).
- Inoculation of Coupons: Aseptically inoculate the surface of each sterile stainless steel coupon with a defined volume of the spore suspension (e.g., 10 μ L). Allow the coupons to dry completely in a biological safety cabinet.
- Application of Peracetic Acid: Apply the peracetic acid solution to the inoculated surface of the coupons. Ensure complete coverage.
- Contact Time: Allow the peracetic acid to remain in contact with the coupons for a predetermined time (e.g., 20, 30, 40 minutes) based on the manufacturer's recommendations and the data in Table 1.
- Neutralization: After the specified contact time, transfer each coupon to a tube containing neutralizing broth to inactivate the peracetic acid.
- Recovery of Spores: Vortex the tubes vigorously to dislodge any remaining viable spores from the coupon surface.
- Enumeration: Perform serial dilutions of the neutralized solution and plate onto TSA plates.
- Incubation: Incubate the plates at the optimal temperature for *B. atrophaeus* (e.g., 30-37°C) for 24-48 hours.
- Data Analysis: Count the number of colony-forming units (CFUs) on each plate and calculate the log reduction in viable spores compared to control coupons (treated with sterile water instead of PAA). A successful validation should demonstrate a significant log reduction (e.g., ≥ 6 -log).

Standard Operating Protocol: Routine Incubator Disinfection with Peracetic Acid

This protocol details the steps for the routine cleaning and disinfection of a standard laboratory incubator.

4.1. Safety Precautions

- Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling peracetic acid solutions.
- Ensure the work area is well-ventilated.
- Consult the Safety Data Sheet (SDS) for the specific peracetic acid product being used.

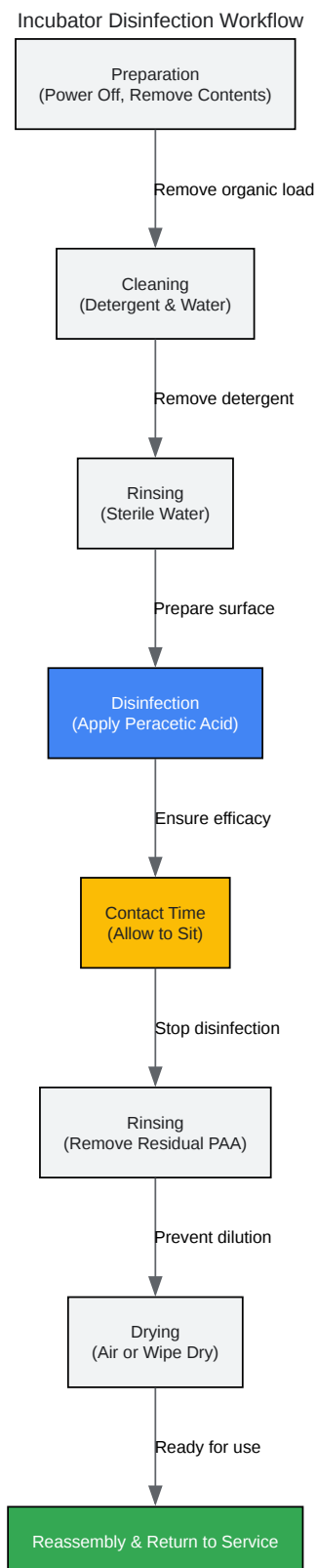
4.2. Procedure

- Preparation:
 - Turn off the incubator and disconnect it from the power supply.
 - Remove all cultures, shelves, shelf racks, and the water pan from the incubator.
- Cleaning:
 - Thoroughly clean all interior surfaces, shelves, racks, and the water pan with a laboratory-grade detergent and warm water to remove any gross contamination and organic matter.
 - Rinse all components with sterile distilled water to remove any detergent residue.
- Disinfection:
 - Prepare the peracetic acid solution to the desired concentration according to the manufacturer's instructions.
 - Liberally apply the PAA solution to all interior surfaces of the incubator, including the door gasket. A non-abrasive cloth or sponge can be used for application.
 - Wipe down the shelves, racks, and water pan with the PAA solution.

- Allow the PAA solution to remain on the surfaces for the validated contact time (refer to Section 3 and Table 1).
- Rinsing and Drying:
 - After the contact time has elapsed, thoroughly rinse all surfaces with sterile distilled water to remove any residual PAA. This is a critical step to prevent any potential cytotoxicity to future cell cultures.
 - Allow all components and the incubator interior to air dry completely inside a laminar flow hood or wipe dry with sterile, non-shedding wipes.
- Reassembly and Resumption of Operation:
 - Once completely dry, reassemble the incubator.
 - Fill the water pan with fresh, sterile distilled water.
 - Reconnect the incubator to the power supply and turn it on.
 - Allow the incubator to reach the set temperature and CO₂ levels before reintroducing cell cultures.

Visualization of Disinfection Workflow

The following diagram illustrates the key steps in the incubator disinfection process.



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Caption: A flowchart of the incubator disinfection process.

Fogging for Whole Incubator Decontamination

For a more thorough and less labor-intensive disinfection, especially after a significant contamination event, peracetic acid fogging can be employed. This method generates a fine mist of PAA that reaches all surfaces within the incubator.

6.1. General Principles

- Specialized fogging equipment is required to generate a dry fog with small droplet sizes.
- The incubator must be empty and sealed during the fogging process.
- The process involves three phases: fogging, a defined contact time, and aeration to remove the PAA vapor.
- Validation of the fogging cycle with biological indicators is essential to ensure efficacy.

6.2. Example Parameters for Fogging

Based on literature for decontaminating enclosed spaces, a cycle could involve:

- PAA Concentration: A solution of 0.5% to 2% PAA is typically used for fogging applications.
- Fogging Volume: The amount of PAA solution will depend on the incubator volume (e.g., 2.0 mL of a 5.8% PAA solution per cubic meter of space).[5]
- Contact Time: A contact time of at least 60 minutes is often recommended.[5]
- Aeration: The incubator should be vented in a well-ventilated area until PAA vapor levels are below occupational exposure limits.

It is crucial to follow the specific instructions provided by the fogging equipment manufacturer and to perform a thorough risk assessment before implementing a fogging protocol.

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